![molecular formula C25H35N3O2 B6123629 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide, also known as FP-PPNP, is a chemical compound that has been widely studied in the field of pharmacology. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins in the body. 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has also been shown to inhibit the formation of amyloid beta plaques, which are implicated in the development of Alzheimer's disease. Additionally, 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and receptors, which makes it a valuable tool for studying their function. Additionally, 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has been shown to have low toxicity, which makes it a safe compound to work with in the lab.
However, there are also limitations to using 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide in lab experiments. Its complex synthesis process and high cost may limit its availability for some researchers. Additionally, its activity may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide. One potential area of study is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify potential side effects.
Another area of research is its potential as a treatment for neurodegenerative diseases. Future studies could investigate the effects of 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide on other aspects of these diseases, such as inflammation and oxidative stress.
Finally, future studies could investigate the potential of 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide as a tool for studying the function of enzymes and receptors in the body. Its selectivity and potency make it a valuable tool for understanding the mechanisms of these molecules and their role in disease.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide involves several steps, including the preparation of the starting materials and the coupling of the piperidine and piperidinecarboxamide moieties. The process is complex and requires expertise in organic chemistry. Several methods have been developed for the synthesis of 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide, including the use of palladium-catalyzed coupling reactions and the use of amide coupling agents.
Scientific Research Applications
1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has been extensively studied in the field of pharmacology due to its potential as a therapeutic agent for various diseases. It has been shown to have activity against cancer cells, Alzheimer's disease, and Parkinson's disease. 1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-[1-(3-phenylpropyl)piperidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c29-25(22-12-16-28(17-13-22)20-24-11-6-18-30-24)26-23-10-5-15-27(19-23)14-4-9-21-7-2-1-3-8-21/h1-3,6-8,11,18,22-23H,4-5,9-10,12-17,19-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLHZAFMINZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3CCN(CC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)
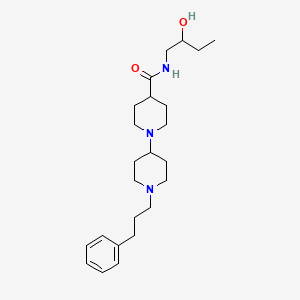
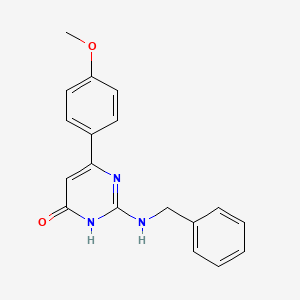
![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
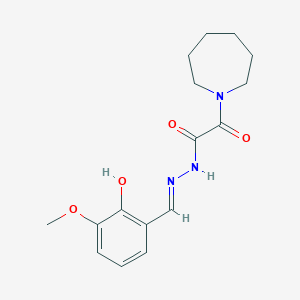
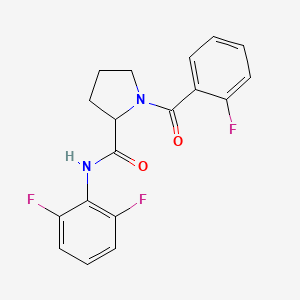
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
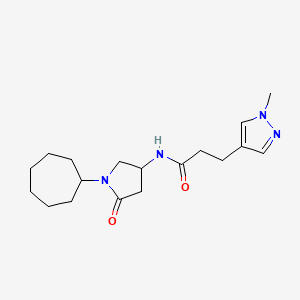
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)